![molecular formula C21H18N4OS2 B2966434 3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-57-2](/img/structure/B2966434.png)

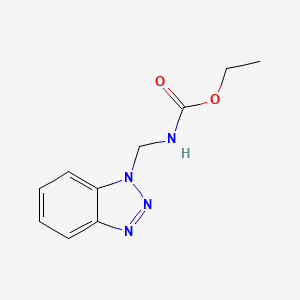

3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide” is a compound that belongs to the class of thieno[2,3-b]pyridines . Thieno[2,3-b]pyridines have attracted great interest due to their beneficial effects in the treatment of many diseases .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented . The reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid gave angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .Chemical Reactions Analysis

The chemical reactions involving 3-aminothieno[2,3-b]pyridine-2-carboxamides have been studied. For example, the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Aplicaciones Científicas De Investigación

Antiproliferative Activity

One key area of application for derivatives of "3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide" is in the development of antiproliferative agents. A study conducted by van Rensburg et al. (2017) on the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, which are related to the chemical compound , found that these compounds exhibit activity against the phospholipase C enzyme. Their research indicates that modification of key functional groups within the molecule can significantly impact its antiproliferative properties, with certain modifications leading to enhanced activity. This suggests that derivatives of "this compound" may have potential in cancer treatment research (van Rensburg et al., 2017).

Antibacterial and Antimicrobial Applications

Another significant application of derivatives of this compound is in the development of antibacterial and antimicrobial agents. Gad-Elkareem et al. (2011) explored the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting the potential of these compounds in combating microbial infections. Their research underscores the versatility of the thieno[2,3-b]pyridine skeleton in synthesizing compounds with potential antimicrobial applications (Gad-Elkareem et al., 2011).

Heterocyclic Chemistry and Drug Discovery

The field of heterocyclic chemistry, particularly in the context of drug discovery, has also seen applications of derivatives of "this compound". The synthesis and reactivity of various heterocyclic compounds derived from this core structure have been studied, providing insights into the potential for developing novel therapeutic agents. For instance, the work by Kostenko et al. (2007) on the synthesis and reactivity of 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones shows the broad applicability of this compound's derivatives in synthesizing new drugs with potential therapeutic benefits (Kostenko et al., 2007).

Propiedades

IUPAC Name |

3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS2/c1-2-27-17-6-4-3-5-16(17)24-20(26)19-18(22)14-7-8-15(25-21(14)28-19)13-9-11-23-12-10-13/h3-12H,2,22H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGJWNZTCPLWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide](/img/structure/B2966352.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2966353.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)

![1-({6'-methyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-ylidene}amino)-3-(prop-2-en-1-yl)urea](/img/structure/B2966356.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)

![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)

![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)

![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)

![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)